N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide
Overview
Description
N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide is a fatty amide resulting from the formal condensation of palmitic acid with the primary amino group of 2-amino-3-(morpholin-4-yl)-1-phenylpropan-1-ol. It is a fatty amide, a secondary alcohol, a tertiary amino compound, a member of morpholines and a member of benzyl alcohols.
Scientific Research Applications
Pharmacological Interest in Morpholine Derivatives
Morpholine derivatives have garnered significant interest in the scientific community due to their broad spectrum of pharmacological activities. Studies have highlighted the presence of the morpholine ring in various organic compounds, which are designed for diverse pharmacological activities. The review by Asif and Imran (2019) emphasizes the wide range of pharmacological profiles of morpholine derivatives, indicating their importance in medicinal chemistry and potential applications in various therapeutic areas (Asif & Imran, 2019).
Chemical and Pharmacological Interest of Piperazine and Morpholine Derivatives
Similarly, piperazine and morpholine derivatives have been identified for their broad spectrum of pharmaceutical applications. Mohammed et al. (2015) underscore that these compounds are the focus of recent scientific research, aiming to synthesize novel derivatives with potent pharmacophoric activities. This indicates a trend in the exploration of these compounds for potential applications in drug development and other areas of healthcare (Mohammed et al., 2015).
Antioxidant Activity Analysis Methods
Moreover, the study of antioxidants and their implications in fields such as medicine and pharmacy is of major interest. Munteanu and Apetrei (2021) provide a critical review of the most important tests used to determine antioxidant activity. The discussed methods are applicable in the analysis of complex samples, and the study highlights the relevance of these assays in determining the antioxidant capacity of various samples, potentially including N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)hexadecanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBANDBMHLEMFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274394 | |
Record name | CHEBI:75125 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194038-29-4 | |
Record name | CHEBI:75125 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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